3-(1,3-benzoxazol-2-ylsulfanyl)-6-chloro-4-phenyl-1H-quinolin-2-one
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Overview
Description
3-(1,3-Benzoxazol-2-ylthio)-6-chloro-4-phenylquinolin-2(1H)-one is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzoxazol-2-ylsulfanyl)-6-chloro-4-phenyl-1H-quinolin-2-one typically involves the reaction of 2-aminothiophenol with 2-chlorobenzoxazole under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a temperature of around 100-120°C for several hours to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzoxazol-2-ylthio)-6-chloro-4-phenylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Amines in ethanol at reflux temperature.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
3-(1,3-Benzoxazol-2-ylthio)-6-chloro-4-phenylquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions, providing insights into biochemical processes.
Materials Science: The compound’s unique photophysical properties make it suitable for use in the development of fluorescent probes and sensors.
Mechanism of Action
The mechanism of action of 3-(1,3-benzoxazol-2-ylsulfanyl)-6-chloro-4-phenyl-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzoxazol-2-yl)-5-(N,N-diethylamino)phenol
- 2-(1,3-Benzothiazol-2-yl)-5-(N,N-diethylamino)phenol
- 2-(1H-Benzimidazol-2-yl)-5-(N,N-diethylamino)phenol
Uniqueness
3-(1,3-Benzoxazol-2-ylthio)-6-chloro-4-phenylquinolin-2(1H)-one is unique due to its specific structural features, such as the presence of both benzoxazole and quinoline moieties. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various research applications .
Properties
CAS No. |
4507-19-1 |
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Molecular Formula |
C22H13ClN2O2S |
Molecular Weight |
404.9g/mol |
IUPAC Name |
3-(1,3-benzoxazol-2-ylsulfanyl)-6-chloro-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C22H13ClN2O2S/c23-14-10-11-16-15(12-14)19(13-6-2-1-3-7-13)20(21(26)24-16)28-22-25-17-8-4-5-9-18(17)27-22/h1-12H,(H,24,26) |
InChI Key |
FYZKOFQLZWDADE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SC4=NC5=CC=CC=C5O4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SC4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
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